N-Chloro-N-sodio-4-nitrobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Chloro-N-sodio-4-nitrobenzenesulfonamide is an organic compound known for its strong oxidizing properties and significant applications in various industrial processes. It is a white to pale yellow solid that is highly soluble in water but less so in organic solvents. This compound is also recognized for its potent antimicrobial properties .
Preparation Methods
N-Chloro-N-sodio-4-nitrobenzenesulfonamide can be synthesized through the reaction of nitrobenzenesulfonyl chloride with sodium hypochlorite. The reaction is typically carried out at room temperature, resulting in the formation of the desired compound . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring the purity and consistency of the final product.
Chemical Reactions Analysis
N-Chloro-N-sodio-4-nitrobenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: It acts as a strong oxidizing agent, often used in bleaching and disinfection processes.
Substitution: The compound can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Reduction: Under specific conditions, it can be reduced to form different derivatives.
Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Chloro-N-sodio-4-nitrobenzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and analytical chemistry.
Biology: The compound’s antimicrobial properties make it useful in studying microbial resistance and developing new disinfectants.
Medicine: It is explored for its potential use in developing antiseptic and disinfectant formulations.
Industry: The compound is used in water treatment, textile bleaching, and rubber processing.
Mechanism of Action
The mechanism of action of N-Chloro-N-sodio-4-nitrobenzenesulfonamide involves its strong oxidizing properties. It disrupts microbial cell walls and proteins, leading to cell death. The compound targets various molecular pathways, including those involved in cellular respiration and DNA synthesis .
Comparison with Similar Compounds
N-Chloro-N-sodio-4-nitrobenzenesulfonamide is unique due to its strong oxidizing properties and broad-spectrum antimicrobial activity. Similar compounds include:
Chloramine-T: Another strong oxidizing agent used in disinfection and organic synthesis.
N-Chloro-N-sodio-4-methylbenzenesulfonamide: Similar in structure but with a methyl group instead of a nitro group, affecting its reactivity and applications.
These compounds share similar properties but differ in their specific applications and reactivity profiles.
Properties
Molecular Formula |
C6H4ClN2NaO4S |
---|---|
Molecular Weight |
258.62 g/mol |
IUPAC Name |
sodium;chloro-(4-nitrophenyl)sulfonylazanide |
InChI |
InChI=1S/C6H4ClN2O4S.Na/c7-8-14(12,13)6-3-1-5(2-4-6)9(10)11;/h1-4H;/q-1;+1 |
InChI Key |
GZVUROCBWZHEPJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)(=O)[N-]Cl.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.